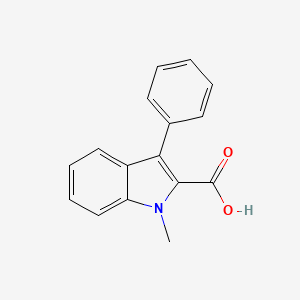

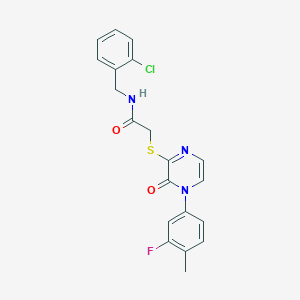

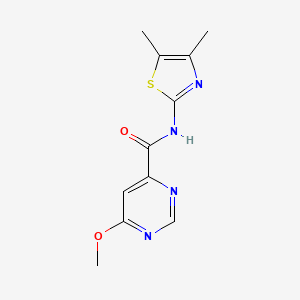

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a 6,7-dimethoxy-3,4-dihydroisoquinoline core, which plays a crucial role in its reactivity . The compound also contains sulfonyl and ethyl groups, which may influence its physical and chemical properties.Chemical Reactions Analysis

The compound undergoes various chemical reactions, including [4+2] cycloaddition of o-quinone methides to azomethines . This reaction opens a route to various polyaminals of the heterocyclic series . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .Physical And Chemical Properties Analysis

The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . In the mass spectra of compounds, the peaks for the molecular ions are of low intensity .科学的研究の応用

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. The process involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This method is a classical way of leading to the tetrahydroisoquinoline core .

Development of Biologically Active Derivatives

Tetrahydroisoquinolines (THIQs), which include the compound , are considered ‘privileged scaffolds’ in drug development. They are used to identify, design, and synthesize novel biologically active derivatives for various treatments, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compounds .

Parkinson’s Disease Treatment

THIQs are also used in the treatment of Parkinson’s disease. They are used in the synthesis of natural products and synthetic pharmaceuticals .

Influenza Virus Treatment

Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors for the influenza virus polymerase acidic (PA) endonuclease domain .

Oxidative α-Cyanation of N-Acyl/Sulfonyl THIQs

The compound is used in a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs). This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions .

Reversal Agents for P-glycoprotein-mediated Multidrug Resistance

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines, which are related to the compound , have been identified as superior reversal agents for P-glycoprotein-mediated multidrug resistance .

作用機序

特性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHNZFMGCIXQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)